Dicyclohexyl(trifluoromethanesulfonyloxy)borane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

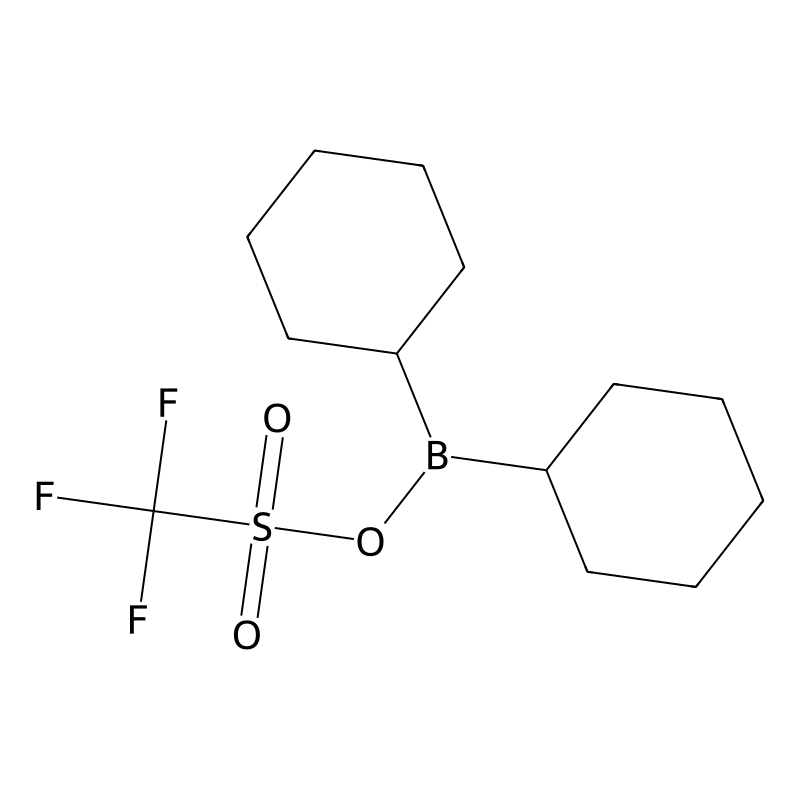

Dicyclohexyl(trifluoromethanesulfonyloxy)borane is a boron-containing compound with the chemical formula C₁₃H₂₂BF₃O₃S and a CAS number of 145412-54-0. It appears as a white to light yellow or light orange powder or crystalline substance. This compound is notable for its high purity, typically exceeding 95% as determined by nuclear magnetic resonance spectroscopy. Its structure includes a boron atom bonded to a trifluoromethanesulfonyloxy group and two cyclohexyl groups, contributing to its unique reactivity and properties .

The mechanism of action of DCT is primarily related to its Lewis acidity. The empty p orbital on the boron atom allows it to accept electron pairs from Lewis bases, forming adducts. These adducts can then participate in various organic reactions, such as rearrangements, cyclizations, and hydroborations [].

Organic Synthesis

- Lewis Acid Catalyst: DCT acts as a strong Lewis acid catalyst for various organic reactions, including:

- Stoichiometric Reagent: DCT can be used as a stoichiometric reagent in various reactions, such as:

Inorganic Chemistry

- Synthesis of Organometallic Complexes: DCT can be used as a Lewis acid for the synthesis of various organometallic complexes, including:

Material Science

Dicyclohexyl(trifluoromethanesulfonyloxy)borane is primarily utilized as a reducing agent in organic synthesis. It facilitates the conversion of aldehydes, ketones, and imines into their corresponding alcohols through reduction reactions. The presence of the trifluoromethanesulfonyloxy group enhances its reactivity, allowing it to participate in various chemical transformations, including nucleophilic substitutions and additions .

The synthesis of dicyclohexyl(trifluoromethanesulfonyloxy)borane typically involves the reaction of boron trihalides with trifluoromethanesulfonic anhydride in the presence of cyclohexyl groups. One common method includes:

- Preparation of Boron Intermediate: Reacting boron trihalide with cyclohexanol to form a boron alkoxide.

- Formation of Dicyclohexyl(trifluoromethanesulfonyloxy)borane: Treating the boron alkoxide with trifluoromethanesulfonic anhydride leads to the formation of the desired compound along with the release of by-products .

Dicyclohexyl(trifluoromethanesulfonyloxy)borane finds applications primarily in organic synthesis as a reducing agent. Its ability to convert carbonyl compounds into alcohols makes it valuable in pharmaceutical and fine chemical industries. Additionally, due to its unique reactivity profile, it may serve as a reagent in various synthetic pathways involving complex organic molecules .

Interaction studies involving dicyclohexyl(trifluoromethanesulfonyloxy)borane focus on its reactivity with different organic substrates. Research indicates that it can effectively reduce a variety of carbonyl-containing compounds, showcasing its versatility as a reagent. Further studies could explore its interactions with biological molecules or other reagents to establish a broader understanding of its reactivity and potential applications in diverse fields .

Dicyclohexyl(trifluoromethanesulfonyloxy)borane shares structural and functional similarities with several other boron-containing compounds. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Triisobutylborane | Boron alkane | Used in hydroboration reactions; less bulky than dicyclohexyl variant. |

| Borane (THF) complex | Boron ether | Commonly used in organic synthesis; more reactive due to solvent interactions. |

| Dicyclohexylborane | Boron alkane | Similar cyclohexyl substitution but lacks trifluoromethanesulfonyloxy group; different reactivity profile. |

Dicyclohexyl(trifluoromethanesulfonyloxy)borane is unique due to the presence of the trifluoromethanesulfonyloxy group, which enhances its reducing capabilities compared to other boron compounds. This distinct feature allows it to engage in specific

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant